1-Palmitoyl-sn-glycero-3-Phosphoethanolamin

Übersicht

Beschreibung

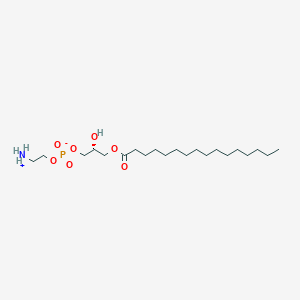

16:0 Lyso PE, also known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a lysophosphatidylethanolamine. It is a minor lipid found in low levels in plasma membranes and serum. This compound is generated through the action of phospholipase A2 (PLA2) and plays a role in various biological processes .

Wissenschaftliche Forschungsanwendungen

16:0 Lyso PE hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

16:0 Lyso PE übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Molekulare Zielstrukturen: Es interagiert mit Membranrezeptoren und Enzymen, die am Lipidstoffwechsel beteiligt sind.

Beteiligte Signalwege: Es moduliert Signalwege wie den Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg, der am Zellwachstum und der Zelldifferenzierung beteiligt ist.

Ähnliche Verbindungen:

160 Lyso PC (1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholin): Ähnlich in der Struktur, unterscheidet sich aber in der Kopfgruppe, die Cholin anstelle von Ethanolamin ist.

160 Lyso PA (1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphat): Ähnlich in der Struktur, hat aber eine Phosphatgruppe anstelle von Ethanolamin.

Einzigartigkeit: 16:0 Lyso PE ist einzigartig aufgrund seiner spezifischen Kopfgruppe (Ethanolamin), die im Vergleich zu anderen Lysophospholipiden eindeutige biochemische Eigenschaften und Wechselwirkungen verleiht. Seine Rolle in der Zellsignalisierung und Membran-Dynamiken unterscheidet es von ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

1-Palmitoyl-sn-glycero-3-phosphoethanolamine (1-PGPE) is a synthetic phospholipid that is extensively used in biochemical and biophysical research to model cellular membranes and study lipid interactions . It is known to interact with various cellular targets, including lysophospholipid acyltransferases .

Mode of Action

1-PGPE interacts with its targets by integrating into the cellular membrane, where it can influence membrane curvature . It also serves as a substrate for lysophospholipid acyltransferases, enzymes that play a crucial role in the metabolism of lysophospholipids .

Biochemical Pathways

1-PGPE is involved in several biochemical pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which GPEtn is methylated three times to yield GPCho . It is also a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter .

Result of Action

1-PGPE has been shown to exhibit proinflammatory activity . It can enhance the secretion of IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It also inhibits the growth of L. donovani promastigotes, indicating potential antimicrobial activity .

Biochemische Analyse

Biochemical Properties

1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .

Cellular Effects

1-Palmitoyl-sn-glycero-3-phosphoethanolamine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .

Molecular Mechanism

At the molecular level, 1-Palmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .

Temporal Effects in Laboratory Settings

The effects of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

1-Palmitoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 16:0 Lyso PE can be synthesized through the hydrolysis of phosphatidylethanolamine (PE) using phospholipase A2 (PLA2). The reaction typically involves the use of an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of 16:0 Lyso PE involves large-scale enzymatic hydrolysis of phosphatidylethanolamine. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 16:0 Lyso PE durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter oxidativen Stressbedingungen auftreten und zur Bildung von oxidierten Lipidarten führen.

Reduktion: Reduktionsreaktionen können oxidierte Formen von 16:0 Lyso PE in ihren ursprünglichen Zustand zurückverwandeln.

Substitution: Diese Reaktion beinhaltet den Austausch der Hydroxylgruppe durch andere funktionelle Gruppen unter bestimmten Bedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und reaktive Sauerstoffspezies.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, können unter kontrolliertem pH-Wert und Temperatur verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Lipidarten.

Reduktion: Reduzierte Formen von 16:0 Lyso PE.

Substitution: Substituierte Derivate von 16:0 Lyso PE.

Vergleich Mit ähnlichen Verbindungen

160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.

160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.

Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .

Eigenschaften

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYMBNSKXOXSKW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53862-35-4 | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.